molecular formula C21H23N3O2 B2648119 N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 380910-27-0

N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2648119
CAS No.: 380910-27-0
M. Wt: 349.434
InChI Key: FNZZQXQATJDDAR-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and methoxyphenyl groups, as well as a carboxamide functional group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, phenylhydrazine is reacted with acetophenone to form 1-phenyl-3-methyl-1H-pyrazole.

    Substitution with Methoxyphenyl Group: The next step involves the introduction of the 4-methoxyphenyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the pyrazole derivative is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the conversion of the resulting intermediate to the carboxamide derivative. This can be done by reacting the intermediate with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
  • N,N-diethyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
  • N,N-diethyl-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Uniqueness

N,N-diethyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties

Properties

IUPAC Name

N,N-diethyl-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-23(5-2)21(25)19-15-24(17-9-7-6-8-10-17)22-20(19)16-11-13-18(26-3)14-12-16/h6-15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZZQXQATJDDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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